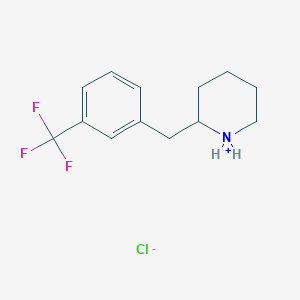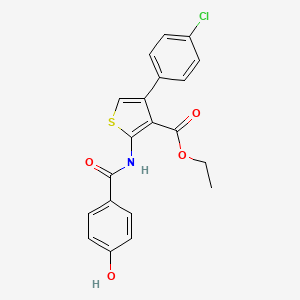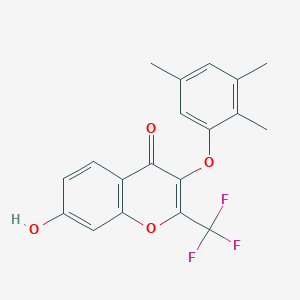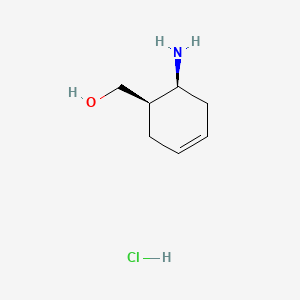
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidinium ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with piperidine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the piperidinium ion. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The phenyl ring can undergo electrophilic addition reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.
科学的研究の応用
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to specific targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
- 2-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidin-1-ium;chloride
- 2-[[3-(Trifluoromethyl)phenyl]methyl]morpholin-1-ium;chloride
- 2-[[3-(Trifluoromethyl)phenyl]methyl]azepan-1-ium;chloride
Comparison: Compared to these similar compounds, 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is unique due to its specific piperidinium structure, which may confer different binding affinities and biological activities. The presence of the trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound in various applications.
特性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12;/h3-5,8,12,17H,1-2,6-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRESSJJYDIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH2+]C(C1)CC2=CC(=CC=C2)C(F)(F)F.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(3-Bromophenoxy)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7774866.png)

![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B7774886.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3,5-dimethylphenoxy)propanamide](/img/structure/B7774888.png)



![4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine](/img/structure/B7774918.png)

![(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B7774926.png)

![4-[(2-Methoxyphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7774936.png)
![2-amino-9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7774951.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one](/img/structure/B7774962.png)
